1-(2-Hydroxy-3-pyrrolidin-1-yl-propyl)-2-methyl-1H-indole-3-carbaldehyde

Description

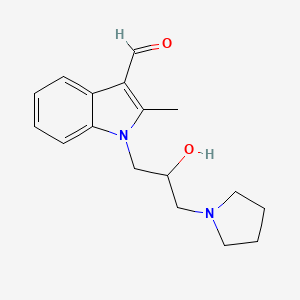

1-(2-Hydroxy-3-pyrrolidin-1-yl-propyl)-2-methyl-1H-indole-3-carbaldehyde (CAS: 883543-75-7) is a synthetic indole derivative with a molecular formula of C₁₇H₂₂N₂O₂ and a molecular weight of 286.37–286.38 g/mol . Its structure comprises:

- A 2-methylindole core.

- A 3-carbaldehyde substituent.

- A 2-hydroxy-3-pyrrolidin-1-yl-propyl side chain at the N1 position.

This compound is categorized as a tertiary amine, aldehyde, and heterocyclic compound (pyrrolidine and indole) . It is typically synthesized with a purity ≥95% and is used in research applications, particularly in medicinal chemistry and organic synthesis.

Properties

IUPAC Name |

1-(2-hydroxy-3-pyrrolidin-1-ylpropyl)-2-methylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-13-16(12-20)15-6-2-3-7-17(15)19(13)11-14(21)10-18-8-4-5-9-18/h2-3,6-7,12,14,21H,4-5,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNEOPJDARDFYJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CC(CN3CCCC3)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-3-pyrrolidin-1-yl-propyl)-2-methyl-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Indole Core: Starting from a suitable indole precursor, such as 2-methylindole, the core structure is prepared through standard organic synthesis techniques.

Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the indole core.

Hydroxylation: The hydroxy group is introduced through selective hydroxylation reactions, often using oxidizing agents under controlled conditions.

Formylation: The final step involves the formylation of the indole ring to introduce the carbaldehyde group, typically using reagents like Vilsmeier-Haack or Reimer-Tiemann formylation methods.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxy-3-pyrrolidin-1-yl-propyl)-2-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.

Reduction: The carbaldehyde group can be reduced to an alcohol using reducing agents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

Substitution: The indole ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: PCC, KMnO₄, or Jones reagent.

Reduction: NaBH₄, LiAlH₄.

Substitution: Electrophiles like halogens, nitrating agents, or sulfonating agents.

Major Products:

Oxidation Products: Ketones, aldehydes.

Reduction Products: Alcohols.

Substitution Products: Various substituted indole derivatives.

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of indole compounds exhibit antidepressant-like effects. Studies have shown that 1-(2-Hydroxy-3-pyrrolidin-1-yl-propyl)-2-methyl-1H-indole-3-carbaldehyde may modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in the treatment of depression .

Neuroprotective Effects

This compound has been evaluated for its neuroprotective properties against oxidative stress and neuroinflammation. In vitro studies suggest that it can protect neuronal cells from damage induced by reactive oxygen species (ROS) and may promote cell survival pathways .

Table 1: Biological Activities of this compound

Case Study 1: Antidepressant Effects

A study conducted on animal models demonstrated that administration of this compound led to a significant reduction in depressive-like behaviors when compared to control groups. The mechanism was attributed to increased serotonin levels in the brain, indicating potential for further development as an antidepressant agent.

Case Study 2: Neuroprotection

In a controlled laboratory setting, the compound was tested for its ability to prevent apoptosis in neuronal cells exposed to oxidative agents. Results indicated a protective effect, with treated cells showing lower rates of apoptosis compared to untreated controls. This suggests potential therapeutic applications in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-3-pyrrolidin-1-yl-propyl)-2-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: The compound can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Structural Divergence: The target compound’s 3-carbaldehyde group distinguishes it from sulfur-containing analogs like (2-{[2-(4-Fluorophenyl)-1H-indol-3-yl]thio}ethyl)amine, which has a thioethylamine moiety. The aldehyde group enhances electrophilicity, enabling nucleophilic additions (e.g., in Schiff base formation), whereas the thioether group in the analog may confer redox activity .

Functional Implications :

- The hydroxy-pyrrolidinyl-propyl side chain in the target compound introduces both hydrophilicity (via the hydroxyl group) and conformational rigidity (via the pyrrolidine ring), which could improve solubility and target binding compared to simpler indole derivatives .

- The 4-fluorophenyl group in the analog listed in Table 1 increases lipophilicity and metabolic stability, a common strategy in drug design to enhance bioavailability .

Synthetic Utility :

- The aldehyde group in the target compound serves as a versatile handle for further derivatization (e.g., condensation reactions), making it a valuable intermediate in multi-step syntheses. In contrast, DMTU’s urea backbone is less reactive but offers hydrogen-bonding capabilities .

Biological Activity

1-(2-Hydroxy-3-pyrrolidin-1-yl-propyl)-2-methyl-1H-indole-3-carbaldehyde is a synthetic compound that has gained attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound belongs to the indole family, which is known for its diverse biological activities. Its structure includes a pyrrolidine moiety, which may contribute to its pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties . In vitro tests have shown that derivatives of similar structures exhibit significant antibacterial activity against various pathogens. For instance, pyrrolidine derivatives have demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . This suggests a potential for developing new antimicrobial agents based on this scaffold.

Antioxidant Properties

The compound has been associated with antioxidant activity , which is crucial in mitigating oxidative stress-related diseases. Similar compounds have been shown to activate the Nrf2 pathway, leading to increased expression of antioxidant proteins such as HO-1 . This mechanism could be beneficial in conditions characterized by oxidative damage.

Anticancer Activity

Research indicates that indole derivatives can exhibit anticancer properties . For example, compounds structurally related to this compound have shown preferential suppression of rapidly dividing cancer cells like A549 (lung cancer) while sparing normal fibroblasts . This selectivity is crucial for reducing side effects in cancer therapy.

The biological activity of this compound may be attributed to several mechanisms:

- AhR Activation : The compound may activate the aryl hydrocarbon receptor (AhR), which regulates various biological processes including inflammation and immune response .

- ROS Reduction : By decreasing reactive oxygen species (ROS) levels, the compound can alleviate oxidative stress in tissues, contributing to its antioxidant effects .

- Cell Cycle Modulation : Similar indole compounds have been shown to interfere with cell cycle progression in cancer cells, promoting apoptosis .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including those related to our compound. The results indicated that certain derivatives exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria, with MIC values indicating strong bactericidal activity .

Evaluation of Antioxidant Effects

Another study investigated the antioxidant potential of indole derivatives in a diabetic rodent model. The results demonstrated a significant reduction in oxidative stress markers and inflammation, suggesting therapeutic potential for metabolic disorders .

Data Summary

| Biological Activity | Assessed Compounds | MIC Values | Observations |

|---|---|---|---|

| Antibacterial | Pyrrolidine Derivatives | 0.0039 - 0.025 mg/mL | Effective against E. coli and S. aureus |

| Antioxidant | Indole Derivatives | N/A | Activation of Nrf2 pathway |

| Anticancer | Indole Analogues | N/A | Preferential suppression of A549 cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.